molecular formula C9H11NO4S2 B6279692 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid CAS No. 1041566-27-1

5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid

Cat. No.: B6279692
CAS No.: 1041566-27-1
M. Wt: 261.3
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Description

5-(Pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is a chemical compound characterized by a thiophene ring substituted with a pyrrolidine-1-sulfonyl group at the 5-position and a carboxylic acid group at the 3-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid as the starting material.

  • Sulfonylation Reaction: The thiophene ring is sulfonylated using pyrrolidine-1-sulfonyl chloride under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to produce corresponding sulfides.

  • Substitution: The pyrrolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

  • Sulfides: Produced from the reduction of the sulfonyl group.

  • Substituted Pyrrolidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, triggering or inhibiting signal transduction pathways.

Comparison with Similar Compounds

  • 5-(Pyrrolidine-1-sulfonyl)furan-2-carboxylic acid: Similar structure but with a furan ring instead of thiophene.

  • 5-(Pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Contains an indole ring instead of thiophene.

Uniqueness:

  • The presence of the thiophene ring in 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid provides unique electronic and steric properties compared to its furan and indole counterparts.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in modern chemistry and biology.

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Properties

CAS No.

1041566-27-1

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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